Isobutyl tiglate
Overview
Description
Isobutyl tiglate is a chemical compound with the molecular formula CH3CH=C(CH3)CO2CH2CH(CH3)2 . It has a molecular weight of 156.22 . It is a clear, colorless liquid and is used in the production of perfume, eau de parfum, eau de toilette, eau de cologne, and other perfumed cosmetic products .
Molecular Structure Analysis
The molecular structure of Isobutyl tiglate is represented by the formula CH3CH=C(CH3)CO2CH2CH(CH3)2 . The ChemSpider ID for Isobutyl tiglate is 4519279 .Physical And Chemical Properties Analysis
Isobutyl tiglate is a clear, colorless liquid . It has a refractive index of 1.438 and a density of 0.899 g/mL at 25 °C .Scientific Research Applications
- Isobutyl tiglate is a chemical compound with the molecular formula C9H16O2 . It is a colorless to yellow clear liquid with a molecular weight of 156.23 .
- It is synthesized and used as a starting material for the production of perfume, eau de parfum, eau de toilette, eau de cologne, and other perfumed cosmetic products .
- It has a flash point of 67 °C , a specific gravity of 0.90 at 20°C, and a refractive index of 1.44 .
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Flavoring Agent Isobutyl tiglate is used as a flavoring agent in the food industry . It can be used to add a unique taste to various food products.
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Fragrance Ingredient This compound is also used as a fragrance ingredient in the cosmetic industry . It can be used in the production of perfumes, eau de parfum, eau de toilette, eau de cologne, and other perfumed cosmetic products .
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Chemical Synthesis Isobutyl tiglate can be used as a starting material in chemical synthesis . It can be used to produce other chemicals in various chemical processes .
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Chemical Processes Isobutyl tiglate’s products and expertise have helped fuel technical advances in dozens of commercial applications including flavoring, coloring, fragrances, and chemical processes .
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Cosmetic Materials More than 70 years of synthesis experience and multi-purpose plants enable TCI to offer more than 30,000 products as well as custom synthesis . Isobutyl tiglate can be used in the production of cosmetic and functional materials .
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Pharmaceutical Industry Isobutyl tiglate can also be used in the pharmaceutical industry . It can be used in the synthesis of various pharmaceutical compounds .
Safety And Hazards
properties
IUPAC Name |
2-methylpropyl (E)-2-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-5-8(4)9(10)11-6-7(2)3/h5,7H,6H2,1-4H3/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEGQMQKHFPBEW-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90886456 | |
Record name | 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90886456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutyl tiglate | |
CAS RN |
61692-84-0 | |
Record name | Isobutyl tiglate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61692-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061692840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2E)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butenoic acid, 2-methyl-, 2-methylpropyl ester, (2E)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90886456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isobutyl 2-methylcrotonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.171 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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